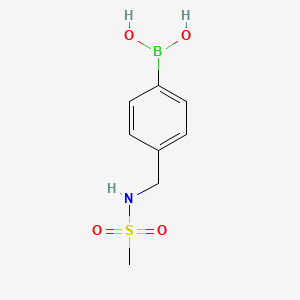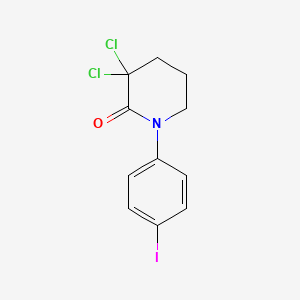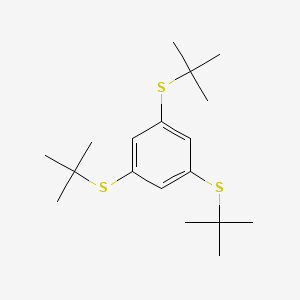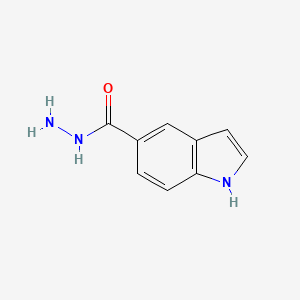
Potassium dodecylbenzenesulfonate
Overview
Description
Potassium dodecylbenzenesulfonate is a chemical compound with the molecular formula C18H29KO3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds are widely used in various industries due to their ability to reduce surface tension and act as detergents .
Mechanism of Action
Target of Action
Potassium dodecylbenzenesulfonate is a surfactant, and its primary targets are the interfaces between different phases . It acts at the interface between water and air or oil, reducing surface tension and enabling the formation of micelles or foams .
Mode of Action
This compound interacts with its targets by inserting itself at the interface between different phases. Its hydrophilic (water-attracting) head faces the water phase, while its hydrophobic (water-repelling) tail faces the air or oil phase . This arrangement reduces surface tension and stabilizes the interface, allowing the formation of micelles or foams .
Biochemical Pathways
The action of this compound primarily affects the physical properties of solutions rather than specific biochemical pathways. In the environment, it can be biodegraded by microorganisms, undergoing processes such as chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .
Pharmacokinetics
If it were to enter the body, its large molecular size (average mass 364584 Da ) and polar nature would likely limit its absorption and distribution.
Result of Action
The primary result of this compound’s action is the formation of micelles or foams, which can stabilize emulsions and increase the solubility of non-polar substances in water . In the environment, it can be biodegraded into smaller molecules by microorganisms .
Action Environment
Environmental factors can significantly influence the action of this compound. For example, its foaming ability can be affected by the presence of other substances, such as calcium stearate . In the environment, its biodegradation rate can be influenced by factors such as temperature, pH, and the presence of suitable microorganisms .
Biochemical Analysis
Biochemical Properties
Potassium dodecylbenzenesulfonate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by altering their surface properties and enhancing their solubility. For instance, it can interact with membrane proteins, facilitating their extraction and purification. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic molecules, thereby increasing their bioavailability and reactivity in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by disrupting cell membranes, leading to increased permeability and potential cell lysis. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interfere with the integrity of the lipid bilayer, causing alterations in membrane-bound enzyme activities and ion transport .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to proteins and enzymes, altering their conformation and activity. It can inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its surfactant properties. This degradation can result in decreased efficacy in disrupting cell membranes and altering biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with skin irritation and systemic toxicity in animal studies. Threshold effects have been observed, where a certain dosage level triggers significant physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound can affect metabolic flux and metabolite levels by altering enzyme activities and substrate availability. For example, it can be metabolized by microbial enzymes in the environment, leading to the formation of intermediate products that further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature allows it to associate with lipid membranes and be transported across cellular compartments. This distribution can affect its localization and accumulation, influencing its overall activity and function in biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the plasma membrane, where it can interact with membrane-bound proteins and enzymes, modulating their activities and influencing cellular processes .
Preparation Methods
Potassium dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to produce this compound . Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Potassium dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological research for cell lysis and protein extraction due to its detergent properties.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants.
Comparison with Similar Compounds
Potassium dodecylbenzenesulfonate is similar to other alkylbenzene sulfonates, such as sodium dodecylbenzenesulfonate and ammonium dodecylbenzenesulfonate. it has unique properties due to the presence of potassium as the counterion. This can affect its solubility, reactivity, and interaction with other compounds. Similar compounds include:
- Sodium dodecylbenzenesulfonate
- Ammonium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
This compound stands out due to its specific applications and effectiveness in various industrial and research settings.
Properties
IUPAC Name |
potassium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXWMZKBLUOLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29KO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear blue-green liquid; | |
| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium dodecylbenzenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27177-77-1 | |
| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


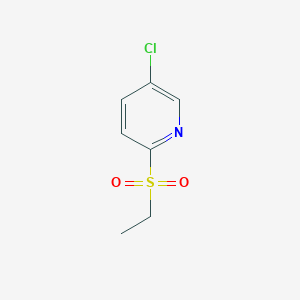

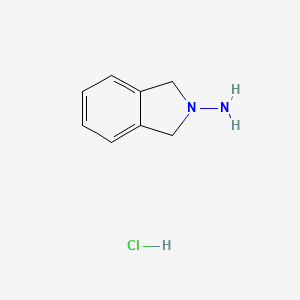
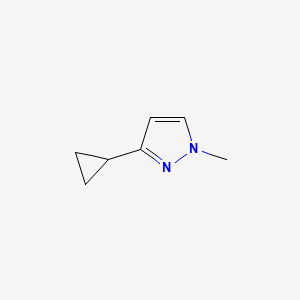

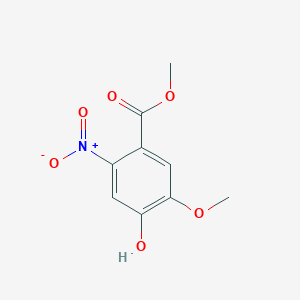
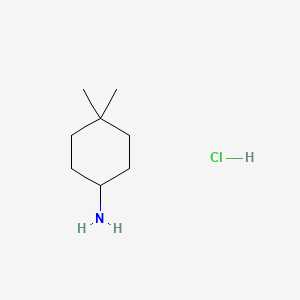
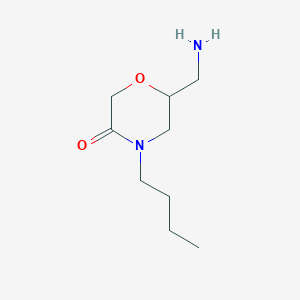
![3-[2-(Trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1592871.png)
